1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
Brand Name: Vulcanchem
CAS No.: 922626-63-9
VCID: VC5064860
InChI: InChI=1S/C25H22ClN3OS/c26-20-12-7-13-21-23(20)27-25(31-21)29-16-14-28(15-17-29)24(30)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2
SMILES: C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C25H22ClN3OS
Molecular Weight: 447.98

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

CAS No.: 922626-63-9

Cat. No.: VC5064860

Molecular Formula: C25H22ClN3OS

Molecular Weight: 447.98

* For research use only. Not for human or veterinary use.

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone - 922626-63-9

Specification

CAS No. 922626-63-9
Molecular Formula C25H22ClN3OS
Molecular Weight 447.98
IUPAC Name 1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone
Standard InChI InChI=1S/C25H22ClN3OS/c26-20-12-7-13-21-23(20)27-25(31-21)29-16-14-28(15-17-29)24(30)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2
Standard InChI Key HKNQPFPTNIXFRE-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Synthesis Methods

The synthesis of compounds with similar structures typically involves multi-step procedures. For example, the synthesis of related benzothiazole derivatives often starts with the formation of the benzothiazole ring, followed by coupling with a piperazine moiety using appropriate reagents like N,N’-dicyclohexylcarbodiimide (DCC) or similar coupling agents. The final step would involve the attachment of the phenyl groups, possibly through a Friedel-Crafts acylation or a similar reaction mechanism.

Biological Activities

Compounds with benzothiazole and piperazine moieties are known for their diverse biological activities, including antimicrobial, antitumor, and neuroprotective effects. The benzothiazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor function. The presence of phenyl groups may enhance hydrophobic interactions, contributing to the compound's binding affinity to biological targets.

Comparison with Similar Compounds

Similar compounds, such as those featuring benzothiazole and piperazine moieties linked to different aromatic rings, have shown promising biological activities. For instance, compounds like (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone exhibit antimicrobial and antitumor properties. The unique combination of functional groups in each compound contributes to its distinct chemical and biological properties.

Research Findings and Future Directions

While specific research findings on 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone are not available, studies on similar compounds suggest potential applications in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological activities to explore its therapeutic potential.

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